1-(Aminomethyl)-7-methoxynaphthalene
Description
1-(Aminomethyl)-7-methoxynaphthalene is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 1-position and a methoxy (-OCH₃) group at the 7-position. This compound belongs to a broader class of substituted naphthalenes, which are widely studied for their diverse chemical and biological properties.
Properties
CAS No. |
57382-45-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 |
IUPAC Name |
(7-methoxynaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,8,13H2,1H3 |
InChI Key |
PSVMXSOXLADCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CN)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CN)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 1-(Aminomethyl)-7-methoxynaphthalene, highlighting differences in substituents, molecular weight, and reported activities:
Electronic and Reactivity Comparisons
- Electron-Donating vs. This contrasts with electron-withdrawing groups like bromo (-Br) in 1-Bromo-7-methoxynaphthalene, which reduce ring reactivity toward electrophiles . The aminomethyl (-CH₂NH₂) group is moderately electron-donating and nucleophilic, enabling participation in Schiff base formation or coordination chemistry. This differs from the chloroethyl (-CH₂CH₂Cl) group in 1-(2-Chloroethyl)-7-methoxynaphthalene, which is a leaving group in nucleophilic substitution reactions .
- This property may improve solubility in polar solvents and influence interactions with biological macromolecules .
Preparation Methods
Stepwise Reaction Protocol
Reduction to Alcohol Intermediate
Sulfonylation with Methanesulfonyl Chloride
Nucleophilic Substitution with Potassium Phthalimide
Hydrolysis to Final Amine
Advantages of This Route
- Safety : Avoids hazardous reagents like lithium aluminum hydride (LiAlH₄).
- Scalability : Uses ethanol/water and DMF, which are cost-effective and environmentally benign compared to benzene-based solvents.
- Yield Optimization : Sequential purification steps ensure minimal impurities, critical for pharmaceutical intermediates.
Alternative Synthesis via Acetonitrile Intermediate
European Patent EP1564205B1 describes a divergent approach starting with 7-methoxy-1-tetralone , bypassing the acetate ester intermediate.
Key Reaction Stages
Cyanation and Dehydrogenation
Reduction and Acetylation
Limitations and Comparisons
While the acetonitrile route offers a shorter pathway, its reliance on palladium catalysts and aromatic solvents raises costs and environmental concerns.
Physical and Analytical Properties
Critical data for quality control and characterization:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.211 g/mol | |
| Boiling Point | 341.4°C (760 mmHg) | |
| Flash Point | 177.5°C | |
| Density | 1.156 g/cm³ |
Comparative Analysis of Synthetic Strategies
Cost and Environmental Impact
Industrial Viability
The sodium borohydride route is preferred for large-scale production due to:
Q & A
Q. How should researchers mitigate batch-to-batch variability in toxicological studies?
- Answer : Implement quality control (QC) protocols: (1) NMR purity verification, (2) endotoxin testing (<0.1 EU/mg), and (3) stability-indicating HPLC methods. Use reference standards (e.g., NIST-traceable) for interlaboratory calibration .
Data Interpretation and Gaps
Q. Why are human epidemiological data scarce for this compound, and how can researchers address this?
Q. What biomarkers are validated for detecting early-stage toxicity in mammalian systems?
- Answer : Urinary 8-hydroxy-2′-deoxyguanosine (8-OHdG) for oxidative DNA damage and serum glutathione peroxidase (GPx) activity for antioxidant response. Tissue-specific biomarkers (e.g., hepatic ALT/AST) require correlation with histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
